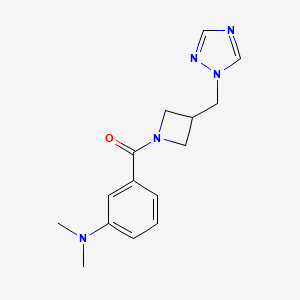

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone

説明

BenchChem offers high-quality (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[3-(dimethylamino)phenyl]-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-18(2)14-5-3-4-13(6-14)15(21)19-7-12(8-19)9-20-11-16-10-17-20/h3-6,10-12H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPESSYQPMVVIAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone is a synthetic organic molecule characterized by a complex structure that includes an azetidine ring and a triazole moiety. This unique combination is believed to enhance its biological activity, making it a subject of interest in pharmacological research.

Structural Features

The compound features:

- Azetidine Ring : A four-membered nitrogen-containing ring that can influence the compound's biological interactions.

- Triazole Moiety : Known for its diverse pharmacological activities, including antifungal and anticancer properties.

- Dimethylamino Group : This group may enhance solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

| Activity Type | Mechanism/Effect |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Antifungal | Disruption of fungal cell membranes |

| Anticancer | Induction of apoptosis in cancer cells |

Antimicrobial Activity

A study conducted on azetidine derivatives demonstrated significant antimicrobial properties against various bacterial strains. The presence of the triazole moiety was linked to enhanced activity against resistant strains, suggesting that this compound may be effective in treating infections caused by multidrug-resistant bacteria.

Antifungal Properties

Research published in the Journal of Medicinal Chemistry explored the antifungal activity of triazole-containing compounds. The findings indicated that compounds similar to (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone exhibited potent antifungal effects against Candida albicans and Aspergillus fumigatus, with mechanisms involving inhibition of ergosterol synthesis .

Anticancer Potential

A recent study evaluated the anticancer effects of various azetidine derivatives on human cancer cell lines. The compound demonstrated cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating significant potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the azetidine and triazole components can significantly alter biological activity. For example:

- Substituting different groups on the azetidine ring can enhance selectivity for specific biological targets.

- Variations in the triazole moiety have been linked to improved antifungal activity.

Q & A

Q. Structural Confirmation :

Basic: What spectroscopic and chromatographic methods are essential for characterizing intermediates and final products?

Answer:

- HPLC/TLC : Monitor reaction progress and purity. Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) for HPLC analysis; Rf values on TLC (silica gel, ethyl acetate/hexane) indicate intermediate polarity .

- X-ray Crystallography : Resolve ambiguous stereochemistry (if crystals are obtainable) .

- High-Resolution MS (HRMS) : Confirm molecular formula with <2 ppm error .

Q. Example Workflow :

Intermediate Isolation : Use TLC (Rf ~0.5 in ethyl acetate/hexane) to track azetidine-triazole intermediates.

Final Product Validation : Combine ¹H NMR (absence of residual coupling agent peaks) and HRMS (exact mass match) .

Advanced: How to design experiments to elucidate structure-activity relationships (SAR) for biological targets?

Answer:

Experimental Design :

- In Vitro Assays : Screen against enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or radioligand binding assays. Measure IC₅₀ values and compare with analogs lacking the triazole or dimethylamino groups .

- Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding interactions. Focus on the triazole’s hydrogen-bonding capacity and the dimethylamino group’s role in solubility .

- Metabolic Stability : Use liver microsomes to assess cytochrome P450 interactions. Replace labile groups (e.g., methylene bridges) if rapid degradation is observed .

Q. Data Interpretation :

| Modification | Impact on Activity |

|---|---|

| Triazole → Oxadiazole | Reduced binding affinity (loss of H-bond donors) |

| Dimethylamino → Methoxy | Improved logP but decreased solubility |

Advanced: How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

Answer:

Isotopic Labeling : Synthesize deuterated analogs to assign overlapping proton signals (e.g., azetidine vs. triazole protons) .

2D NMR (COSY, HSQC) : Resolve coupling patterns and confirm carbon-proton correlations .

Dynamic NMR (VT-NMR) : Detect conformational flexibility (e.g., azetidine ring puckering) by varying temperature .

Q. Case Study :

- Observed Anomaly : Extra peak at δ 4.3 ppm in ¹H NMR.

- Resolution : HSQC revealed correlation to a quaternary carbon, indicating residual solvent (e.g., DMSO-d6) or rotameric forms .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Answer:

| Parameter | Optimization Strategy | Example |

|---|---|---|

| Solvent | Use polar aprotic solvents (e.g., DMF) for SN2 reactions; switch to TFE for acid-sensitive steps | Yield increased from 43% to 68% in azetidine coupling |

| Catalyst | Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency | Pd(OAc)₂ improved aryl-azetidine coupling by 20% |

| Temperature | Gradual heating (40°C → 80°C) to prevent side reactions | Reduced byproduct formation in triazole alkylation |

Q. Troubleshooting :

- Low Yield in Final Step : Replace batch reactors with continuous flow systems for better mixing and heat transfer .

- Purity Issues : Use preparative HPLC with trifluoroacetic acid (0.1%) in the mobile phase to separate diastereomers .

Advanced: How to analyze the compound’s reactivity under varying pH and redox conditions?

Answer:

- pH-Dependent Stability : Incubate in buffers (pH 2–10) and monitor degradation via LC-MS. The triazole group is stable in acidic conditions but hydrolyzes at pH >9 .

- Oxidative Stress Tests : Expose to H₂O₂ or cytochrome P450 enzymes. The dimethylamino group oxidizes to an N-oxide, detectable by MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。